molecular formula C13H12BrNO2S B188520 N-Benzyl-4-bromobenzenesulfonamide CAS No. 3609-87-8

N-Benzyl-4-bromobenzenesulfonamide

Cat. No. B188520
CAS RN: 3609-87-8
M. Wt: 326.21 g/mol
InChI Key: KBFYMIDQZWIKJR-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromobenzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S . It has an average mass of 326.209 Da and a monoisotopic mass of 324.977203 Da .


Synthesis Analysis

This compound can be synthesized from Benzylamine and 4-Bromobenzenesulfonyl chloride . It has also been used as a reagent in the preparation of cobalt (III) complexes of N,R -sulfonyldithiocarbimate anion .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 4-bromobenzenesulfonamide . The InChI code for the compound is 1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 447.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 76.3±0.4 cm3, and a molar volume of 216.9±3.0 cm3 . The compound has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthetic Processes and Chemical Structures

    N-Benzyl-4-bromobenzenesulfonamide and its derivatives have been synthesized through various chemical processes, including cross-metathesis and radical cyclization, yielding 4-substituted benzosultams in moderate-to-good yields (Feuillastre et al., 2013). The synthesis and crystallographic characterization of related compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide were also noted, providing insights into their molecular structure through methods like X-ray diffraction (Stenfors & Ngassa, 2020).

  • Molecular Structure and Spectra Analysis

    Detailed investigations on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including compounds similar to this compound, have been conducted to understand their structural properties and effects of halogen substituents (Karabacak et al., 2009).

Applications in Medicinal Chemistry and Drug Design

  • Antimicrobial Agents

    Some derivatives of this compound have shown promising results in inhibiting bacterial biofilms and have potential as therapeutic agents for various ailments. For instance, compounds synthesized from 1,4-benzodioxin ring-bearing sulfonamides exhibited good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, indicating their potential in drug development for inflammatory diseases (Abbasi et al., 2017).

  • Role in Drug Synthesis and Drug Targeting

    The synthesis of methylbenzenesulfonamide CCR5 antagonists, which involve active groups such as pyridine, benzenesulfonyl, and bromine atom, indicates the role of this compound derivatives in the development of targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

  • Photodynamic Therapy and Cancer Treatment

    Derivatives of this compound have been utilized in the synthesis and characterization of new zinc phthalocyanines with high singlet oxygen quantum yield, showcasing potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Chemical Transformations and Synthesis of Privileged Scaffolds

    The use of polymer-supported benzenesulfonamides prepared from this compound derivatives in different chemical transformations has been documented. These processes include unusual rearrangements to yield diverse privileged scaffolds, highlighting their utility in the chemical space mining (Fülöpová & Soural, 2015).

Safety and Hazards

N-Benzyl-4-bromobenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

N-Benzyl-4-bromobenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

The compound interacts with CA IX through its sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding inhibits the enzyme’s activity, disrupting the tumor cells’ pH regulation and metabolic processes .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of carbon dioxide hydration. This disruption leads to an imbalance in intracellular pH, which can inhibit tumor cell proliferation and induce apoptosis .

Pharmacokinetics

Its molecular weight (32621 Da) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed.

Result of Action

The inhibition of CA IX by this compound can lead to significant antiproliferative effects. In particular, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment at room temperature

properties

IUPAC Name

N-benzyl-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYMIDQZWIKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341249
Record name N-Benzyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3609-87-8
Record name N-Benzyl-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzenesulfonyl chloride (14.05 g, 55 mmol) was added to a stirred solution of benzylamine (5.36 g, 50 mmol) and pyridine (400 ml) under nitrogen at room temperature. The resulting reaction mixture was stirred for 1 hr; then it was poured onto ice/water (800 ml) to form a yellow precipitate which was filtered and recrystallized from EtOH/water to give 9.44 g (53%) of the title compound as off-white needles, mp 116°-117° C.
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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